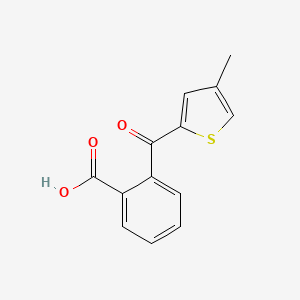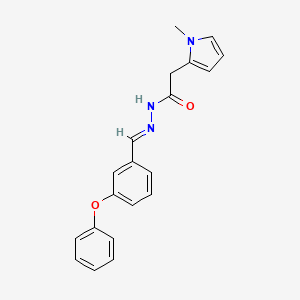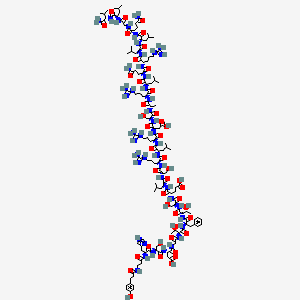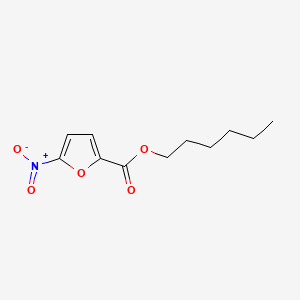
2-(4-Methylthiophene-2-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylthiophene-2-carbonyl)benzoic acid is an organic compound with the molecular formula C13H10O3S It is characterized by the presence of a benzoic acid moiety attached to a 4-methylthiophene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophene-2-carbonyl)benzoic acid typically involves the following steps:
Formation of 4-Methylthiophene-2-carbonyl chloride: This intermediate is prepared by reacting 4-methylthiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The 4-methylthiophene-2-carbonyl chloride is then reacted with benzoic acid in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, would apply to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophene-2-carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Methylthiophene-2-carbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophene-2-carbonyl)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylthiophene-2-carboxy)benzoic acid
- 2-(4-Methylthiophene-2-carbonyl)phenylacetic acid
- 2-(4-Methylthiophene-2-carbonyl)benzamide
Uniqueness
2-(4-Methylthiophene-2-carbonyl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a 4-methylthiophene-2-carbonyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
CAS No. |
875844-90-9 |
|---|---|
Molecular Formula |
C13H10O3S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
2-(4-methylthiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H10O3S/c1-8-6-11(17-7-8)12(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
MBTWPRYRYRYDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Methylbenzo[b]thien-2-yl)methyl]piperazine](/img/structure/B12042853.png)


![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12042876.png)
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042884.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)




